N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-4-morpholinecarboxamide
Overview
Description
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.16885622 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A study by Bhat et al. (2018) involved the synthesis of enaminones containing the morpholine moiety, which are precursors for dihydropyrimidinone derivatives, through a one-pot Biginelli synthesis. These derivatives were synthesized using a simple and efficient method, highlighting the compound's role in synthetic chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Chemical Structure Analysis
Takahashi et al. (1963) synthesized N-alkyl-4-morpholinecarboxamidine sulfate compounds, including variations with morpholine, to explore their chemical structures and potential applications, although they found no antiviral activity against common viruses (Takahashi, Muraoka, & Ueda, 1963).
Novel Heterocyclic Compounds
Research by Abu-Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which involved morpholine moieties, demonstrated potential anti-inflammatory and analgesic properties, indicating a possible pharmaceutical application (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Coronary Active Derivatives
Jacobi et al. (1977) studied 2-benzopyranone derivatives, including those with morpholine moieties, for their potential in coronary heart disease treatment, demonstrating the compound's relevance in medicinal chemistry (Jacobi, Boltze, Seidel, & Schwarz, 1977).
Fluorination Agents
L'Heureux et al. (2010) introduced crystalline fluorinating agents containing morpholine, which showcased enhanced thermal stability and ease of handling, suggesting its utility in organic synthesis and chemical research (L’Heureux et al., 2010).
Antifungal Activities
Weiqun et al. (2005) synthesized and analyzed the antifungal activities of N-(Morpholinothiocarbonyl) benzamide derivatives, indicating the biological research applications of compounds with morpholine moieties (Weiqun, Wen, Liqun, & Xianchen, 2005).
Properties
IUPAC Name |
N-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]morpholine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-15-13-11-1-2-12(4-3-11)14(13)16(22)20(15)6-5-18-17(23)19-7-9-24-10-8-19/h1-2,11-14H,3-10H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMEDHJSUUWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CCNC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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